molecular formula C9H21Si B1312306 Triisopropylsilane CAS No. 6485-79-6

Triisopropylsilane

Cat. No. B1312306
CAS RN: 6485-79-6
M. Wt: 157.35 g/mol
InChI Key: ZGYICYBLPGRURT-UHFFFAOYSA-N
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Description

Triisopropylsilane (TIPS) is an organosilicon compound used as a reducing agent in organic synthesis due to its relatively low toxicity, ease of handling, and its ability to selectively reduce various functional groups .


Synthesis Analysis

Triisopropylsilane is synthesized with a chemical formula of ((CH₃)₂CH)₃SiH . It is primarily used as a reducing agent in various chemical reactions . It is used in the presence of a Lewis acid such as titanium (IV) chloride to selectively reduce ketones and aldehydes to their corresponding alkanes .


Molecular Structure Analysis

The molecular formula of Triisopropylsilane is C₉H₂₂Si . It has a molar mass of 158.360 g·mol −1 . The structure of Triisopropylsilane can be represented as ((CH₃)₂CH)₃SiH .


Chemical Reactions Analysis

Triisopropylsilane is used as a scavenger in peptide synthesis . It can also act as a mild reducing agent . It is used in the presence of a Lewis acid such as titanium (IV) chloride to selectively reduce ketones and aldehydes to their corresponding alkanes .


Physical And Chemical Properties Analysis

Triisopropylsilane is a colorless liquid . It has a density of 0.773 g/mL and a boiling point of 166 °C (331 °F; 439 K) . It has a flash point of 35 °C .

Scientific Research Applications

Reduction of Cysteine-S-Protecting Groups

Triisopropylsilane has been extensively used as a cation scavenger in the removal of amino acid protecting groups during peptide synthesis. It also acts as a reducing agent to facilitate the removal of S-protecting groups from cysteine residues, proving effective in the presence of trifluoroacetic acid (TFA) at 37°C. The research highlighted TIS's ability to promote disulfide formation in addition to aiding in the removal of protecting groups, offering potential for orthogonal deprotection strategies following peptide synthesis (Ste Marie & Hondal, 2018).

Synthesis of Unsymmetrical Azines

Triisopropylsilylhydrazine, derived from triisopropylsilane, facilitates the conversion of aldehydes and ketones to their triisopropylsilyl hydrazones. This compound, when desilylated, yields unsymmetrical azines, highlighting a novel application of TIS derivatives in organic synthesis (Pomar & Soderquist, 2000).

Aryliodonium Salt Synthesis

TIS-substituted aryliodonium salts have been synthesized and studied for their reactivity, showcasing the influence of TIS's bulky, electron-donating groups on the outcomes of nucleophilic substitution reactions. These findings provide insights into the steric effects of substituents on reaction mechanisms (Yusubov et al., 2015).

Gas Separation and Adsorption

A porous coordination nanocage functionalized with triisopropylsilyl groups demonstrated a thermosensitive gating effect, showcasing the potential for selective gas adsorption and separation. This application underscores the utility of TIS derivatives in materials science, particularly in the development of advanced filtration and separation technologies (Zhao et al., 2010).

Protective Group in Organic Synthesis

Triisopropylsilyl acetaldehyde acetal has been identified as a novel protective group for 1,2-diols, highlighting TIS's utility in the selective protection and deprotection of sensitive functional groups in complex organic molecules. This application is crucial for the stepwise construction of molecules in synthetic organic chemistry (Uenishi et al., 2006).

Safety And Hazards

Triisopropylsilane is flammable . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest .

Future Directions

Triisopropylsilane finds widespread applications in organic synthesis, particularly in the pharmaceutical, agrochemical, and chemical industries . Its pivotal role in pharmaceutical synthesis, aiding in the production of various medicines and drugs, has led to increased consumption within this sector . Additionally, the expanding agrochemical industry has contributed to market growth .

properties

InChI

InChI=1S/C9H21Si/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYICYBLPGRURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90983439
Record name Tri(propan-2-yl)silane
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Molecular Weight

157.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a mild odor; [Alfa Aesar MSDS]
Record name Triisopropylsilane
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Product Name

Triisopropylsilane

CAS RN

6485-79-6
Record name Tri(propan-2-yl)silane
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Record name Silane, tris(1-methylethyl)
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Record name Triisopropylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,300
Citations
EJ Ste. Marie, RJ Hondal - Journal of Peptide Science, 2018 - Wiley Online Library
Triisopropylsilane (TIS), a hindered hydrosilane, has long been utilized as a cation scavenger for the removal of amino acid protecting groups during peptide synthesis. However, its …
Number of citations: 18 onlinelibrary.wiley.com
BK Sea, K Ando, K Kusakabe, S Morooka - Journal of membrane science, 1998 - Elsevier
A silicon carbide-based membrane was formed in the macropores of an α-alumina support tube by chemical vapor deposition of triisopropylsilane at 700–800C with a forced cross-flow …
Number of citations: 61 www.sciencedirect.com
RF Cunico, L Bedell - The Journal of Organic Chemistry, 1980 - ACS Publications
… was prepared from triisopropylsilane as reported.4 Triisopropylsilane was obtained by a … Vigreux column gave triisopropylsilane (80% based on HSiCl3), bp 53-63 C (18 mm), which …
Number of citations: 268 pubs.acs.org
KM Jeon, JS Shin, JY Yun, S Jun Lee… - Journal of Vacuum …, 2014 - pubs.aip.org
The plasma-enhanced atomic layer deposition (PEALD) process was developed as a growth technique of SiO2 thin films using a plasma-activated triisopropylsilane [TIPS,((iPr) 3SiH)] …
Number of citations: 6 pubs.aip.org
BA Ellsworth, AG Doyle, M Patel, J Caceres-Cortes… - Tetrahedron …, 2003 - Elsevier
… The use of triisopropylsilane as a reducing agent gives >35:1 ratio (β:α) of 2,3,4,6-tetra-O-… using triethylsilane and triisopropylsilane on a large number of C-arylglucoside substrates. …
Number of citations: 58 www.sciencedirect.com
K Kusakabe, BK Sea, JI Hayashi, H Maeda, S Morooka - Carbon, 1996 - Elsevier
Carbon fibers 6.5 μm in diameter were coated with amorphous SiC films by chemical vapor deposition at temperatures as low as 800–900 C, using triisopropylsilane in hydrogen. The …
Number of citations: 29 www.sciencedirect.com
DR Deans, C Eaborn - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… would lead to a greater reactivity for triisopropylsilane. However, the triisopropylsilicon system … Eaborn, J., 1952, 2840; 1953, 494; and refs.) since triisopropylsilane reacts at one-fifth of …
Number of citations: 15 pubs.rsc.org
JH Lee - Bioorganic & medicinal chemistry letters, 2005 - Elsevier
Cleavage of 4-pyrrole phenylacyl TentaGel-appended peptide (5) containing Arg(Pbf) with trifluoroacetic acid/triisopropylsilane/phenol/H 2 O (90/2/4/4) gives the 4-pyrrole phenylacyl …
Number of citations: 5 www.sciencedirect.com
AM Prior, D Sun - RSC advances, 2019 - pubs.rsc.org
The first total synthesis of diazaquinomycins H (1) and J (2), which are promising anti-tuberculosis natural product leads, has been achieved via selective amidation of diamine 6 with …
Number of citations: 3 pubs.rsc.org
N Endo, K Goto, K Murakami, T Iwasawa - Tetrahedron Letters, 2017 - Elsevier
Highly regio-selective cyanation of vicinal (Z)-dibromoalkenyl silanes was achieved by a vinylic Rosenmund-von Braun reaction, significantly suppressing side-production of alkyne. …
Number of citations: 3 www.sciencedirect.com

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